[4-(1,2-Benzisothiazol-3-yl)piperazino](1,3-benzodioxol-5-yl)methanone
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Overview
Description
- “4-(1,2-Benzisothiazol-3-yl)piperazinomethanone” is a hybrid compound combining the isothiazole and piperazine moieties.
- Isothiazoles and benzisothiazoles are significant heterocyclic scaffolds with diverse biological activities.
- The compound has applications in pharmacology, medicinal chemistry, and drug discovery.
Preparation Methods
- Synthesis involves a multi-step procedure.
- One synthetic route starts with 1,2-benzisothiazol-3-one and proceeds via a Huisgen cycloaddition reaction (click chemistry) to form 1,2,3-triazoles.
- Reaction conditions include copper-catalyzed processes and carbon disulfide as a starting material.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include halogens, amines, and metal catalysts.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In medicinal chemistry, it acts as a caspase-3 inhibitor, potentially useful in cancer therapy.
- Its pharmacophoric features optimize pharmacokinetics and interactions with target macromolecules.
- Research areas include apoptosis, neurodegenerative diseases, and cancer treatment.
Mechanism of Action
- The compound inhibits caspase-3, a key enzyme in apoptosis.
- It binds to the active site, preventing cleavage of peptide bonds.
- Docking studies provide insights into its binding mode.
Comparison with Similar Compounds
- Similar benzisothiazole derivatives include saccharin (a noncaloric sweetener) and other bioactive molecules.
- Piperazine derivatives exhibit diverse biological activities, making this hybrid compound unique.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H17N3O3S/c23-19(13-5-6-15-16(11-13)25-12-24-15)22-9-7-21(8-10-22)18-14-3-1-2-4-17(14)26-20-18/h1-6,11H,7-10,12H2 |
InChI Key |
FMCZSAGUXOUTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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